2-(phenylsulfonamido)-N-(thiophen-2-ylmethyl)thiazole-4-carboxamide
Description
Properties
IUPAC Name |
2-(benzenesulfonamido)-N-(thiophen-2-ylmethyl)-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3S3/c19-14(16-9-11-5-4-8-22-11)13-10-23-15(17-13)18-24(20,21)12-6-2-1-3-7-12/h1-8,10H,9H2,(H,16,19)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLBWXFHQZCMTFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)C(=O)NCC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(phenylsulfonamido)-N-(thiophen-2-ylmethyl)thiazole-4-carboxamide has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 393.5 g/mol. The compound features a thiazole ring, which is known for its diverse biological activities, and a sulfonamide group that enhances its pharmacological properties.
Antibacterial Properties
Recent studies have highlighted the compound's antibacterial activity, particularly against strains resistant to conventional antibiotics. It has been shown to inhibit the activity of metallo-beta-lactamase (MBL) enzymes, which are responsible for antibiotic resistance in certain bacteria. This mechanism suggests that the compound could be a valuable addition to the arsenal against multidrug-resistant bacterial infections .
Antifungal and Anticancer Activities
In addition to its antibacterial properties, the compound exhibits antifungal activity. Research indicates that thiazole derivatives can inhibit fungal growth, making them potential candidates for antifungal drug development. Moreover, preliminary studies suggest that this compound may possess anticancer properties, although further investigation is required to elucidate its mechanisms and efficacy in cancer models .
Structure-Activity Relationship (SAR)
The biological activity of thiazole derivatives, including this compound, can be significantly influenced by structural modifications. The presence of the phenylsulfonamide moiety is crucial for enhancing interactions with biological targets. Studies have demonstrated that variations in substituents on the thiazole ring can lead to differing levels of biological activity, emphasizing the importance of SAR in drug design .
Case Studies and Research Findings
A variety of studies have explored the biological implications of this compound:
- Antibacterial Efficacy : In vitro assays demonstrated that the compound effectively inhibited bacterial growth at low concentrations, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
- Cytotoxicity Assays : Cell viability tests on cancer cell lines showed that the compound could induce apoptosis in a dose-dependent manner, suggesting potential as an anticancer agent .
- Fungal Inhibition : The compound was tested against several fungal strains, showing significant inhibition rates that support its development as an antifungal therapeutic.
Data Tables
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Variations on the Thiazole Core
N-(4-Fluorophenyl)-2-(phenylsulfonamido)thiazole-4-carboxamide ():
This analog replaces the thiophen-2-ylmethyl group with a 4-fluorophenyl moiety. The electron-withdrawing fluorine substituent may enhance metabolic stability compared to the thiophene group, which is more lipophilic and π-electron-rich .N-Pyridylpyrazole Thiazole Derivatives ():
Compounds like 7d–7j incorporate pyrazole and pyridine rings, increasing molecular weight (465–585 Da) and complexity. These modifications likely improve target selectivity (e.g., insecticidal activity) but may reduce bioavailability due to higher hydrophobicity .
Carboxamide Group Modifications
- Amino Acid-Derived Thiazole Peptidomimetics (): Compounds 32–36 and 50–53 feature amino acid-derived substituents (e.g., 2-methylpropyl, cyclohexyl).
Benzo[d]thiazole-2,4-dicarboxamides ():
These derivatives replace the thiazole-4-carboxamide with a dicarboxamide system. The dual carboxamide groups may enable chelation of metal ions or dual hydrogen-bonding interactions, as seen in kinase inhibitors .
Sulfonamide Group Variations
- Thiazole-Sulfonamide Hybrids (): Compounds 6–12 incorporate sulfonohydrazide groups with halogen (Cl, Br) or nitro substituents. For instance, compound 6 (4-nitro derivative) has a melting point of 211–214°C, suggesting higher crystallinity compared to the target compound, which lacks nitro groups .
S-Substituted 1,2,4-Triazoles ():
Compounds 7–9 feature sulfonylphenyl groups but lack the thiazole core. Their tautomeric equilibrium (thione vs. thiol) influences solubility and reactivity, contrasting with the stable sulfonamide in the target compound .
Data Tables
Table 1. Structural and Physicochemical Comparison
Key Research Findings
- Sulfonamide vs. Sulfonohydrazide: The phenylsulfonamido group in the target compound offers greater hydrolytic stability compared to sulfonohydrazides (), which may undergo tautomerization or oxidation .
- Thiophene vs.
- Biological Activity: Pyridylpyrazole derivatives () show insecticidal activity, whereas amino acid-derived analogs () are explored for peptidomimetic drug design, highlighting the scaffold’s versatility .
Q & A
Basic Research Questions
Q. What synthetic strategies are optimal for preparing 2-(phenylsulfonamido)-N-(thiophen-2-ylmethyl)thiazole-4-carboxamide and its analogues?
- Methodological Answer : The compound can be synthesized via stepwise coupling of acid and amine precursors. For example, and describe analogous thiazole-carboxamide syntheses using method A (amide coupling under carbodiimide activation). Key steps include:
- Activation of the carboxylic acid (e.g., using HATU or EDCl/HOBt).
- Reaction with the amine (e.g., thiophen-2-ylmethylamine) in aprotic solvents (DMF, DCM) at 0–25°C .
- Purification via column chromatography and verification by HPLC (e.g., purity >98% achieved for similar compounds) .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for the thiazole ring (δ 7.5–8.5 ppm for protons), sulfonamide (δ 3.1–3.5 ppm), and thiophene (δ 6.5–7.2 ppm) .
- ESI-MS : Confirm molecular weight (e.g., [M+H]+ ion expected at m/z ~420–450 for analogues) .
- HPLC : Monitor purity (>95% ideal for biological assays; see for protocols) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across analogues with similar substituents?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Analysis : Compare bioactivity of analogues with systematic substituent variations. For example, shows that replacing a 4-azidobenzamido group with 3,4,5-trimethoxybenzamido (compound 53) increased anticancer activity by 44% due to enhanced hydrophobic interactions .
- Statistical Validation : Use dose-response curves and ANOVA to assess significance of activity differences (e.g., p < 0.05) .
Q. What experimental design principles apply to crystallographic studies of this compound?
- Methodological Answer :
- Crystallization : Optimize solvent mixtures (e.g., DMSO/water) and slow evaporation to obtain single crystals .
- Refinement : Use SHELXL for small-molecule refinement. highlights its robustness for resolving sulfonamide and thiophene torsional angles, even with twinned data .
- Validation : Check R-factor convergence (<0.05) and electron density maps for disordered regions .
Q. How can computational methods predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., kinases, antimicrobial proteins). recommends docking against conserved active sites (e.g., ATP-binding pockets) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes (e.g., RMSD <2 Å indicates stable binding) .
Data Interpretation & Optimization
Q. How should researchers address low yields (<30%) in the final coupling step?
- Methodological Answer :
- Reaction Optimization :
- Vary coupling agents (e.g., switch from EDCl to HATU for sterically hindered amines) .
- Increase reaction time (24–48 hrs) or temperature (40°C) for sluggish reactions .
- Workup : Use scavengers (e.g., polymer-bound trisamine) to remove excess reagents and improve purity .
Q. What strategies mitigate discrepancies between computational predictions and experimental bioassay results?
- Methodological Answer :
- Free Energy Calculations : Apply MM-PBSA/GBSA to refine binding affinity predictions .
- Protease Stability Assays : Test compound stability in serum (e.g., t1/2 <2 hrs may explain low activity despite good docking scores) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
